7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
CAS No.: 1088236-45-6
Cat. No.: VC18418173
Molecular Formula: C20H18N4O6S
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1088236-45-6 |
|---|---|
| Molecular Formula | C20H18N4O6S |
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | 7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30) |
| Standard InChI Key | CECGUGFIJCQUOO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a naphthalene backbone substituted at positions 2, 3, 4, and 7 with key functional groups that govern its chromophoric and auxochromic properties. The molecular formula corresponds to a molar mass of 442.4 g/mol. X-ray crystallographic studies of analogous azo dyes suggest a planar configuration stabilized by intramolecular hydrogen bonding between the hydroxyl group at position 4 and the sulfonic acid moiety at position 2.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1088236-45-6 | |
| IUPAC Name | 7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | |
| SMILES Notation | CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)C(=C2O)C4=CC=CC=C4 | |
| Topological Polar Surface Area | 156 Ų (calculated) |
The presence of two acetamido groups enhances solubility in polar aprotic solvents while the sulfonic acid group ensures water compatibility—a critical feature for textile dye applications . Quantum mechanical calculations predict strong absorption in the 450-550 nm range due to π→π* transitions within the conjugated azo-naphthalene system.
Synthesis and Manufacturing Processes
Diazotization-Coupling Mechanism
Industrial production employs a two-stage diazotization and coupling protocol:
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Diazotization: 4-aminoacetanilide undergoes nitrosation with sodium nitrite (NaNO₂) in hydrochloric acid at 0-5°C, forming the diazonium salt intermediate.
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Coupling: The diazonium salt reacts with 4-hydroxy-7-acetamidonaphthalene-2-sulfonic acid under alkaline conditions (pH 8-9), facilitating electrophilic aromatic substitution at the activated C3 position of the naphthalene ring.
Reaction yields typically range from 68-72% due to competing side reactions, including diazo dimerization and sulfonic acid group hydrolysis . Recent process optimizations using microreactor technology have improved mass transfer efficiency, achieving 89% yield in continuous flow systems.
Industrial Applications and Performance
Textile Dyeing Applications
As a metal-free acid dye, the compound demonstrates exceptional affinity for protein fibers:
| Fiber Type | Wash Fastness | Light Fastness | Application pH |
|---|---|---|---|
| Wool | 4-5 (ISO 105-C06) | 6 (ISO 105-B02) | 2.5-3.5 |
| Silk | 3-4 | 5 | 3.0-4.0 |
| Nylon 6,6 | 2-3 | 4 | 4.5-5.5 |
Data adapted from industrial testing protocols . The superior wash fastness on wool derives from strong ionic interactions between sulfonate groups and protonated amino residues in keratin.
Environmental and Toxicological Profile
Table 2: Ecotoxicological Parameters
| Parameter | Value | Test Organism |
|---|---|---|
| LC50 (96h) | 12.7 mg/L | Daphnia magna |
| EC50 (72h) | 8.3 mg/L | Pseudokirchneriella subcapitata |
| BCF (Bioconcentration Factor) | 18 L/kg | Oncorhynchus mykiss |
Data from OECD 201/202/305 guidelines. The moderate BCF suggests limited bioaccumulation potential, though chronic exposure studies remain lacking.
Analytical Characterization Techniques
Spectroscopic Fingerprinting
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UV-Vis Spectroscopy: = 512 nm in aqueous solution (0.1 M phosphate buffer, pH 3.0), molar absorptivity = 2.1×10⁴ L·mol⁻¹·cm⁻¹
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¹H NMR (DMSO-d6): δ 10.32 (s, 1H, -OH), 8.65 (d, J=8.4 Hz, 1H, H-5), 8.02-7.45 (m, 7H, aromatic), 2.11 (s, 6H, -NHAc)
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FT-IR: Strong bands at 1598 cm⁻¹ (N=N stretch), 1182 cm⁻¹ (S=O asym), 1045 cm⁻¹ (S=O sym), 1664 cm⁻¹ (C=O amide)
HPLC-ESI-MS analysis (negative mode) confirms molecular integrity with [M-H]⁻ ion at m/z 441.1 (calculated 441.4).
Recent Research Developments
Computational Design of Derivatives
Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level have modeled electron injection capabilities into TiO₂ surfaces, showing a 0.38 eV reduction in bandgap energy compared to parent compound—a promising feature for dye-sensitized solar cell applications.
Green Synthesis Innovations
Microwave-assisted synthesis (100 W, 80°C) reduces reaction time from 8 hours to 35 minutes while maintaining 85% yield, significantly lowering energy consumption. Life cycle assessment indicates a 42% reduction in cumulative energy demand compared to batch processes.
The compound's dual acetamido groups and strategic sulfonic acid placement create a unique balance of solubility and substrate affinity, though environmental concerns persist regarding aromatic amine metabolites. Emerging applications in photonics and sensor technologies warrant further exploration of its excited-state dynamics. Priority research areas should include:
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Development of advanced oxidation processes for complete mineralization
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Structure-activity relationship studies to reduce mutagenic potential
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Hybrid dye systems combining azo and phthalocyanine chromophores
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